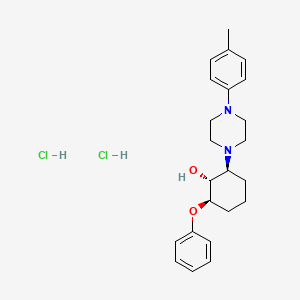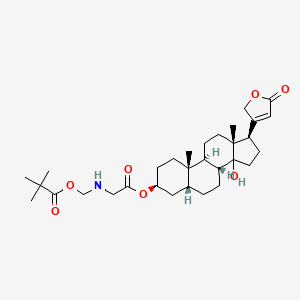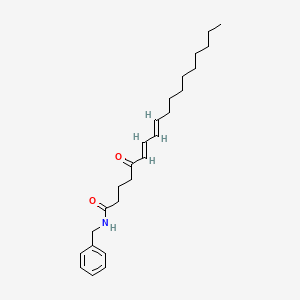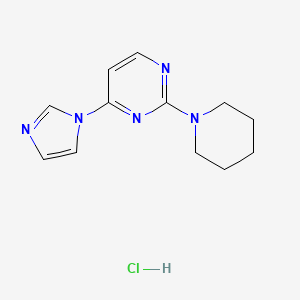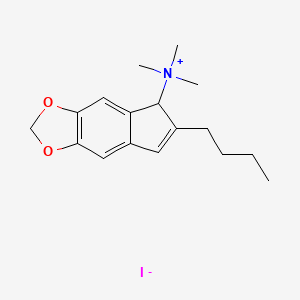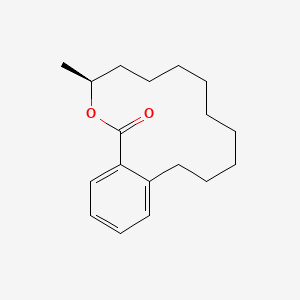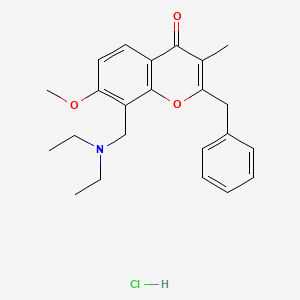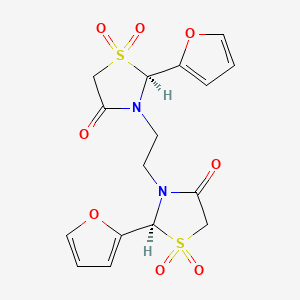
Benzene, 1-((2-(3,4-dimethoxyphenyl)-2-methylpropoxy)methyl)-3-phenoxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene, 1-((2-(3,4-dimethoxyphenyl)-2-methylpropoxy)methyl)-3-phenoxy- is an organic compound that belongs to the class of aromatic ethers. This compound is characterized by the presence of a benzene ring substituted with a phenoxy group and a complex side chain containing a 3,4-dimethoxyphenyl group. The compound’s structure imparts unique chemical properties, making it of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-((2-(3,4-dimethoxyphenyl)-2-methylpropoxy)methyl)-3-phenoxy- typically involves multiple steps:
Formation of the 3,4-dimethoxyphenyl intermediate: This step involves the methylation of a phenol derivative to introduce methoxy groups at the 3 and 4 positions.
Preparation of the side chain: The side chain is synthesized by reacting the 3,4-dimethoxyphenyl intermediate with a suitable alkylating agent to introduce the 2-methylpropoxy group.
Coupling with benzene: The final step involves the coupling of the prepared side chain with a benzene ring substituted with a phenoxy group. This is typically achieved through a nucleophilic substitution reaction under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the aromatic ring or the side chain, resulting in the formation of partially or fully hydrogenated products.
Substitution: The benzene ring and the phenoxy group can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid, while nucleophilic substitutions may involve alkoxides or amines.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydrogenated aromatic compounds and reduced side chain derivatives.
Substitution: Halogenated or nitrated aromatic compounds and substituted ethers.
科学的研究の応用
Benzene, 1-((2-(3,4-dimethoxyphenyl)-2-methylpropoxy)methyl)-3-phenoxy- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of Benzene, 1-((2-(3,4-dimethoxyphenyl)-2-methylpropoxy)methyl)-3-phenoxy- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of the methoxy groups and the phenoxy group can influence its binding affinity and specificity. The pathways involved may include signal transduction cascades and metabolic processes.
類似化合物との比較
Similar Compounds
Benzene, 1-((2-(3,4-dimethoxyphenyl)-2-methylpropoxy)methyl)-4-phenoxy-: Similar structure but with a different substitution pattern on the benzene ring.
Benzene, 1-((2-(3,4-dimethoxyphenyl)-2-methylpropoxy)methyl)-2-phenoxy-: Another isomer with a different substitution pattern.
Benzene, 1-((2-(3,4-dimethoxyphenyl)-2-methylpropoxy)methyl)-3-methoxy-: Contains an additional methoxy group on the benzene ring.
Uniqueness
The unique combination of the 3,4-dimethoxyphenyl group and the phenoxy group in Benzene, 1-((2-(3,4-dimethoxyphenyl)-2-methylpropoxy)methyl)-3-phenoxy- imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, distinguishing it from its isomers and other similar compounds.
特性
CAS番号 |
80853-91-4 |
|---|---|
分子式 |
C25H28O4 |
分子量 |
392.5 g/mol |
IUPAC名 |
1,2-dimethoxy-4-[2-methyl-1-[(3-phenoxyphenyl)methoxy]propan-2-yl]benzene |
InChI |
InChI=1S/C25H28O4/c1-25(2,20-13-14-23(26-3)24(16-20)27-4)18-28-17-19-9-8-12-22(15-19)29-21-10-6-5-7-11-21/h5-16H,17-18H2,1-4H3 |
InChIキー |
YZEITIPUNFISNJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(COCC1=CC(=CC=C1)OC2=CC=CC=C2)C3=CC(=C(C=C3)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



